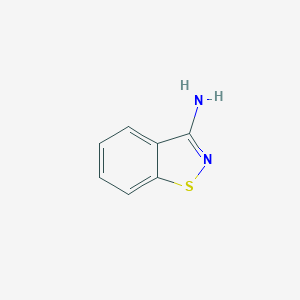

1,2-Benzisothiazol-3-amine

Übersicht

Beschreibung

1,2-Benzisothiazol-3-amine is a heterocyclic compound containing an isothiazole nucleus fused to a benzene ring, with an amine group at the 3-position. It serves as a key scaffold for synthesizing derivatives with diverse biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties . Its derivatives, such as the TBDMS (tert-butyldimethylsilyl) variant (C₁₃H₂₀N₂SSi), have been identified in GC-MS analyses of plant extracts and microbial metabolites, highlighting its relevance in natural product research . The compound’s synthetic analogs, including sulfone and nitro-substituted derivatives, are explored for drug delivery systems (e.g., titanium oxide nanoparticles ) and antiviral applications (e.g., anti-HIV-1 activity ).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Benzisothiazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzenethiol with suitable reagents. For instance, the reaction of 2-aminobenzenethiol with sulfur and an oxidizing agent can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of cost-effective and readily available starting materials. The process often includes the cyclization of amides derived from carboxylic acids, followed by chlorination and cyclization steps .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Benzisothiazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted benzisothiazoles.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Antimicrobial Agents

- 1,2-Benzisothiazol-3-amine derivatives are recognized for their antibacterial and antifungal properties. For instance, compounds derived from this structure have been shown to inhibit the growth of various bacterial strains and fungi. A notable study highlighted the synthesis of 1,2-benzisothiazol-3-one derivatives that exhibited significant antibacterial activity against human pathogens .

-

Inhibitors of Mast Cell Tryptase

- Research has demonstrated that specific derivatives of 1,2-benzisothiazol-3-one can serve as potent inhibitors of human mast cell tryptase. One compound, with an IC50 value of 0.85 µM, was particularly effective in this regard, indicating potential therapeutic applications in treating allergic reactions and asthma .

- Biocidal Properties

Agricultural Applications

- Pesticide Formulations

-

Seed Coatings

- The compound is also used in seed coatings to protect seeds from fungal infections during germination and early growth stages. This application enhances seed viability and crop yields.

Material Science Applications

- Additives in Polymer Production

- Nucleating Agents in Plastics

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against bacteria and fungi |

| Inhibitors of mast cell tryptase | Potent inhibitors with low IC50 values | |

| Agriculture | Pesticide formulations | Effective against various agricultural pests |

| Seed coatings | Enhances seed viability | |

| Material Science | Additives in PVC production | Improves antimicrobial properties |

| Nucleating agents in plastics | Enhances crystallization |

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on a series of 1,2-benzisothiazol-3-one derivatives revealed their potential as effective antimicrobial agents against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains significantly influenced their activity levels.

-

Application in Medical Supplies

- Research on the use of 1,2-benzisothiazol-3-one in disposable PVC gloves highlighted its role in reducing microbial contamination on surfaces that come into contact with healthcare workers and patients.

Wirkmechanismus

The mechanism of action of 1,2-benzisothiazol-3-amine involves its interaction with specific molecular targets. For instance, as a caspase inhibitor, it binds to the active site of the enzyme, preventing the cleavage of peptide bonds and thereby inhibiting apoptosis . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physical differences between 1,2-Benzisothiazol-3-amine and related heterocycles:

Key Differentiators

Heteroatom Effects : Replacing sulfur (isothiazole) with oxygen (isoxazole) reduces molecular weight and alters electronic properties, impacting bioactivity .

Substituent Influence : Nitro and chloro groups enhance target binding via electron withdrawal or steric effects .

Analytical Utility : TBDMS derivatives facilitate detection in natural product screens, whereas parent compounds are more relevant in therapeutic contexts .

Biologische Aktivität

1,2-Benzisothiazol-3-amine is a compound with significant biological activity, particularly noted for its antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of benzisothiazole compounds, characterized by a fused benzene and isothiazole ring. Its structural formula is:

This compound exhibits various pharmacological activities, including antifungal and antibacterial effects.

Antimicrobial Properties

This compound has been shown to possess notable antimicrobial activity against a range of pathogens. Research indicates that derivatives of this compound exhibit efficacy against both gram-positive and gram-negative bacteria, as well as fungi.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effects | |

| Escherichia coli | Antimicrobial action | |

| Candida spp. | Fungicidal activity | |

| Cryptococcus neoformans | Effective against |

The mechanisms through which this compound exerts its antimicrobial effects include:

- Inhibition of Active Transport : It disrupts the active transport mechanisms in bacterial cells, leading to a decrease in nutrient uptake and energy production .

- Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels in fungal cells, leading to mitochondrial dysfunction and cell death .

Study 1: Antifungal Activity

A study evaluated the antifungal effects of amino acid-derived derivatives of 1,2-benzisothiazolinone against several fungal strains. The results demonstrated that these compounds effectively inhibited the growth of Candida albicans and other dermatophytes, suggesting potential applications in treating fungal infections .

Study 2: Antibacterial Efficacy

In another investigation focused on Staphylococcus aureus, it was found that 1,2-benzisothiazol-3-one exhibited significant antibacterial activity at low concentrations. The study highlighted its potential as an alternative treatment for antibiotic-resistant strains .

Cytotoxicity and Safety Profile

Research into the cytotoxicity of this compound indicates that it shows minimal toxicity towards human cell lines at therapeutic concentrations. The MTT assay results demonstrated that even at higher doses (up to 320 ng/dL), cell viability was only slightly affected, confirming its safety profile for potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2-Benzisothiazol-3-amine and its derivatives?

The synthesis of this compound derivatives often involves functionalizing the benzisothiazole core. For example, bromination of methyl 2-(3-oxo-1,2-benzisothiazol-3(2H)-2-yl)propanoate in dichloromethane with bromine and triethylamine yields halogenated derivatives . Additionally, polynitroaromatic precursors, such as 4,6-dinitro-1,2-benzisothiazol-3-ones, can be synthesized from 2-benzylthio-4,6-dinitrobenzamides via cyclization reactions . Reaction conditions (e.g., solvent, temperature) and catalysts (e.g., NaH in acetonitrile) are critical for optimizing yields and selectivity .

Q. How is the purity and structural integrity of this compound validated in research settings?

Purity assessment typically employs gas chromatography (GC) with a purity threshold >98.0% . Structural confirmation combines spectroscopic techniques:

- FTIR identifies functional groups (e.g., sulfonamide peaks near 1150–1350 cm⁻¹) .

- Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns (e.g., m/z 195 for 5-nitro derivatives) .

- 1H NMR resolves substituent-specific chemical shifts, such as aromatic protons (δ 7.2–8.5 ppm) .

Q. What are the primary biological activities of this compound derivatives?

These compounds exhibit antimicrobial properties against bacteria, fungi, and algae, attributed to their sulfonamide group disrupting microbial enzymes . Corrosion inhibition for metals like steel and copper is another key application, likely due to adsorption on metal surfaces via sulfur and nitrogen atoms . Enzyme inhibition (e.g., monoacylglycerol lipase) has been observed in derivatives like benzisothiazolinone, suggesting therapeutic potential .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

Substitutions on the benzene or isothiazole rings modulate activity:

- Electron-withdrawing groups (e.g., nitro at position 5) enhance antimicrobial potency by increasing electrophilicity .

- Alkyl/aryl side chains (e.g., 3-phenylpropanoate) improve corrosion inhibition by enhancing hydrophobic interactions with metal surfaces .

- Chlorophenyl substituents (e.g., N-(3-chlorophenyl)) alter molecular packing via C–H⋯O and π–π interactions, affecting solubility and bioavailability .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial efficacy may arise from:

- Purity variations : Impurities (>2%) in commercial batches can skew results .

- Experimental conditions : Differences in pH, temperature, or microbial strains affect activity .

- Structural isomerism : Undetected regioisomers (e.g., 5-nitro vs. 4-nitro derivatives) may contribute to inconsistent data . Methodological consistency and rigorous structural validation (e.g., X-ray crystallography ) are critical for reproducibility.

Q. What strategies are effective for crystallizing this compound derivatives for X-ray analysis?

Key considerations include:

- Solvent selection : Polar solvents (e.g., ethanol) promote crystal growth by stabilizing dipole interactions .

- Substituent effects : Bulky groups (e.g., 3-chlorophenyl) induce planar conformations, facilitating stacking interactions and crystal formation .

- Slow evaporation : Gradual solvent removal at controlled temperatures (20–25°C) yields high-quality single crystals .

Q. How can computational modeling guide the design of enzyme-inhibiting derivatives?

- Docking studies : Predict binding affinities to target enzymes (e.g., monoacylglycerol lipase) by simulating interactions with the sulfonamide group .

- QSAR models : Relate substituent electronic parameters (e.g., Hammett constants) to inhibitory activity .

- MD simulations : Assess stability of enzyme-ligand complexes over time to prioritize synthetic targets .

Eigenschaften

IUPAC Name |

1,2-benzothiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJQCPIRWXSWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177588 | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23031-78-9 | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23031-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023031789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzisothiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.